molecular formula C14H25F3N3O3P B15091562 5'-Amino-modifier-C 3-tfa cep

5'-Amino-modifier-C 3-tfa cep

Cat. No.: B15091562
M. Wt: 371.34 g/mol
InChI Key: AOAXRHUQUZSDAX-UHFFFAOYSA-N
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Description

5’-Amino-modifier-C 3-tfa cep: is a chemical compound used primarily in the field of oligonucleotide synthesis. It is a phosphoramidite reagent designed to introduce a primary amine at the 5’-terminus of an oligonucleotide. This modification allows for further functionalization, such as the attachment of various labels or other molecules, making it a valuable tool in molecular biology and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Amino-modifier-C 3-tfa cep involves several organic synthesis steps. The compound is typically synthesized by reacting 3-(trifluoroacetylamino)propylamine with 2-cyanoethyl-N,N-diisopropylphosphoramidite under anhydrous conditions. The reaction is carried out in the presence of a base, such as diisopropylethylamine, to facilitate the formation of the phosphoramidite .

Industrial Production Methods: Industrial production of 5’-Amino-modifier-C 3-tfa cep follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure high yield and purity of the final product. The compound is typically stored under anhydrous conditions at low temperatures to maintain its stability .

Mechanism of Action

The primary mechanism of action of 5’-Amino-modifier-C 3-tfa cep involves the introduction of a primary amine at the 5’-terminus of an oligonucleotide. This amine can then participate in various conjugation reactions, allowing the attachment of different functional groups or labels. The TFA protecting group ensures that the amine remains protected during oligonucleotide synthesis and is only exposed when needed for further reactions .

Comparison with Similar Compounds

Uniqueness: 5’-Amino-modifier-C 3-tfa cep is unique due to its 3-carbon linker, which provides a balance between flexibility and stability. This makes it suitable for applications where proximity to the oligonucleotide is crucial .

Properties

Molecular Formula

C14H25F3N3O3P

Molecular Weight

371.34 g/mol

IUPAC Name

N-[3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C14H25F3N3O3P/c1-11(2)20(12(3)4)24(22-9-5-7-18)23-10-6-8-19-13(21)14(15,16)17/h11-12H,5-6,8-10H2,1-4H3,(H,19,21)

InChI Key

AOAXRHUQUZSDAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCCNC(=O)C(F)(F)F)OCCC#N

Origin of Product

United States

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